molecular formula C17H16BrN5O3 B2362424 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396876-18-8

2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No. B2362424
CAS RN: 1396876-18-8
M. Wt: 418.251
InChI Key: JVYNOXBEQJZRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C17H16BrN5O3 and its molecular weight is 418.251. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions and Crystal Structure Analysis

Research on antipyrine derivatives, including those with bromo and benzamide groups, has focused on their synthesis, crystal structure characterization, and intermolecular interactions. These studies utilize X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations to elucidate the solid-state structures and the stabilizing interactions within these molecules. For instance, the study by Saeed et al. (2020) on 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide provides insights into the hydrogen bonding and π-interactions that could be relevant for designing new materials or drugs with desired physical and chemical properties. These analyses are crucial for understanding the molecular assembly and designing compounds with specific functions (Saeed et al., 2020).

Photodynamic Therapy Applications

Another field of research for similar compounds involves their use in photodynamic therapy (PDT) for cancer treatment. The study of new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base by Pişkin et al. (2020) highlights the potential of such compounds in generating singlet oxygen, a critical factor in PDT. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers. This research suggests that structurally related benzamide compounds could also find applications in developing new photosensitizers for treating cancer (Pişkin et al., 2020).

Synthetic Methodologies and Drug Discovery

Compounds with bromo and benzamide functionalities are also significant in synthetic organic chemistry, serving as intermediates in the synthesis of various pharmacologically active molecules. For example, the work by Esteves et al. (2007) on selective radical cyclisation of propargyl bromoethers demonstrates the synthetic utility of bromo-containing compounds in constructing complex molecules. Such methodologies can be applied to synthesize potential drug candidates or organic materials with unique properties (Esteves et al., 2007).

GPR35 Agonists for Pain and Inflammatory Diseases

Investigations into G protein-coupled receptor-35 (GPR35) agonists, as detailed by Wei et al. (2018), reveal the therapeutic potential of benzamide derivatives in treating pain, inflammatory, and metabolic diseases. The study identified potent GPR35 agonists based on the benzamide scaffold, emphasizing the importance of structural modifications to enhance pharmacological activity. This research direction indicates that compounds with specific structural features, including bromo and benzamide groups, could be valuable in discovering new treatments for these conditions (Wei et al., 2018).

properties

IUPAC Name

2-bromo-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O3/c1-26-11-10-22-17(25)23(21-20-22)13-8-6-12(7-9-13)19-16(24)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNOXBEQJZRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.